molecular formula C31H63N3O5S B12704537 4,5-Dihydro-1-methyl-1-(3-((1-oxododecyl)amino)propyl)-2-undecyl-1H-imidazolium methyl sulphate CAS No. 94022-81-8

4,5-Dihydro-1-methyl-1-(3-((1-oxododecyl)amino)propyl)-2-undecyl-1H-imidazolium methyl sulphate

Cat. No.: B12704537
CAS No.: 94022-81-8
M. Wt: 589.9 g/mol
InChI Key: NGLQSUGHNOMQAH-UHFFFAOYSA-N
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Description

4,5-Dihydro-1-methyl-1-(3-((1-oxododecyl)amino)propyl)-2-undecyl-1H-imidazolium methyl sulphate is a complex organic compound with a unique structure. This compound is part of the imidazolium family, which is known for its diverse applications in various fields such as chemistry, biology, and industry. The presence of long alkyl chains and the imidazolium core makes it particularly interesting for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dihydro-1-methyl-1-(3-((1-oxododecyl)amino)propyl)-2-undecyl-1H-imidazolium methyl sulphate typically involves multiple steps:

    Formation of the Imidazolium Core: The imidazolium core is synthesized through a cyclization reaction involving a diamine and a diacid chloride under controlled conditions.

    Alkylation: The imidazolium core is then alkylated using an alkyl halide to introduce the undecyl group.

    Quaternization: Finally, the compound is quaternized using methyl sulphate to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydro-1-methyl-1-(3-((1-oxododecyl)amino)propyl)-2-undecyl-1H-imidazolium methyl sulphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazolium core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in polar solvents.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted imidazolium compounds with various functional groups.

Scientific Research Applications

4,5-Dihydro-1-methyl-1-(3-((1-oxododecyl)amino)propyl)-2-undecyl-1H-imidazolium methyl sulphate has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

    Biology: Investigated for its antimicrobial properties and potential use in drug delivery systems.

    Medicine: Explored for its potential as an anticancer agent and in the treatment of infectious diseases.

    Industry: Utilized in the formulation of surfactants and ionic liquids for various industrial processes.

Mechanism of Action

The mechanism of action of 4,5-Dihydro-1-methyl-1-(3-((1-oxododecyl)amino)propyl)-2-undecyl-1H-imidazolium methyl sulphate involves its interaction with cellular membranes and proteins. The long alkyl chains facilitate insertion into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, the imidazolium core can interact with nucleic acids and proteins, inhibiting their function and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

  • 1-Butyl-3-methylimidazolium chloride
  • 1-Ethyl-3-methylimidazolium tetrafluoroborate
  • 1-Hexyl-3-methylimidazolium bromide

Uniqueness

4,5-Dihydro-1-methyl-1-(3-((1-oxododecyl)amino)propyl)-2-undecyl-1H-imidazolium methyl sulphate stands out due to its unique combination of long alkyl chains and the imidazolium core. This structure imparts distinct physicochemical properties, such as enhanced solubility in organic solvents and increased antimicrobial activity, making it more versatile compared to its counterparts.

Properties

CAS No.

94022-81-8

Molecular Formula

C31H63N3O5S

Molecular Weight

589.9 g/mol

IUPAC Name

methyl sulfate;N-[3-(1-methyl-2-undecyl-4,5-dihydroimidazol-1-ium-1-yl)propyl]dodecanamide

InChI

InChI=1S/C30H59N3O.CH4O4S/c1-4-6-8-10-12-14-16-18-20-23-29-31-26-28-33(29,3)27-22-25-32-30(34)24-21-19-17-15-13-11-9-7-5-2;1-5-6(2,3)4/h4-28H2,1-3H3;1H3,(H,2,3,4)

InChI Key

NGLQSUGHNOMQAH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC1=NCC[N+]1(C)CCCNC(=O)CCCCCCCCCCC.COS(=O)(=O)[O-]

Origin of Product

United States

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